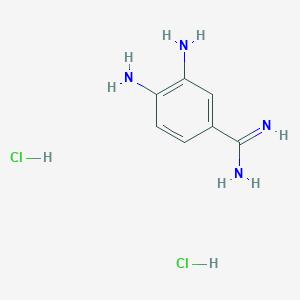
(5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thienyl ring, which is further substituted with a cyclopentylamino methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid typically involves the reaction of 5-bromo-2-thiophenemethanol with cyclopentylamine to form the intermediate {5-[(Cyclopentylamino)methyl]-2-thienyl}methanol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions usually involve heating the mixture under an inert atmosphere to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography to meet industrial standards .
化学反应分析
Types of Reactions
(5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic esters, boronic anhydrides, boranes, and various substituted derivatives. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .
科学研究应用
(5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biological applications, where the compound can selectively bind to specific biomolecules, modulating their activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecule .
相似化合物的比较
Similar Compounds
Similar compounds to (5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid include:
Phenylboronic acid: A widely used boronic acid in organic synthesis.
2-Thienylboronic acid: Similar structure but lacks the cyclopentylamino methyl group.
Cyclopentylboronic acid: Contains the cyclopentyl group but lacks the thienyl ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and selectivity. The presence of both the thienyl ring and the cyclopentylamino methyl group enhances its ability to participate in a variety of chemical reactions and interact with diverse molecular targets. This makes it a versatile reagent in both synthetic and biological applications .
属性
分子式 |
C10H16BNO2S |
|---|---|
分子量 |
225.12 g/mol |
IUPAC 名称 |
[5-[(cyclopentylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c13-11(14)10-6-5-9(15-10)7-12-8-3-1-2-4-8/h5-6,8,12-14H,1-4,7H2 |
InChI 键 |
BOAVFZMMESOUFU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(S1)CNC2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-n-Propyl-4-(methylthio)-imidazo[1,5-d]-as-triazine](/img/structure/B8540276.png)


![3h-Imidazo[4,5-b]pyridine-2-methanol,3-methyl-5-(1-methylethoxy)-](/img/structure/B8540300.png)



![4-(5-Bromo-3-pyridyl)-1,4-diazabicyclo[3.2.2]nonane](/img/structure/B8540329.png)


![3-Bromo-2-methyl-thieno[3,2-b]pyridine](/img/structure/B8540348.png)
![(+/-) 3-(alpha-Aminoacetyl)-1-azabicyclo[2.2.2]octane](/img/structure/B8540350.png)

![7,15-Diazadispiro[5.1.5.3]hexadecane-14,16-dione](/img/structure/B8540357.png)
